(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid

Chiral purity Enantiomeric excess Peptide coupling

(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid (CAS 285124-33-6) is a chiral N-Boc-protected β-amino alcohol with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g·mol⁻¹. Also catalogued under IUPAC name tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate or the synonym N-(t-butoxycarbonyl)-L-β-homovalinol, it is classified as a carbamic acid derivative belonging to the broader family of protected amino alcohols used as chiral building blocks in peptide synthesis and medicinal chemistry.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
Cat. No. B13358934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)C(CCO)N(C(=O)O)C(C)(C)C
InChIInChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12(10(14)15)11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
InChIKeyWBOJDHVRDKNLNX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic Acid: Core Identity & Procurement Baseline


(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid (CAS 285124-33-6) is a chiral N-Boc-protected β-amino alcohol with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g·mol⁻¹ . Also catalogued under IUPAC name tert-butyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate or the synonym N-(t-butoxycarbonyl)-L-β-homovalinol, it is classified as a carbamic acid derivative belonging to the broader family of protected amino alcohols used as chiral building blocks in peptide synthesis and medicinal chemistry . Unlike conventional α-amino alcohol derivatives (e.g., Boc-leucinol), this compound bears the amino group at the β-position relative to the hydroxyl terminus, introducing a distinct spatial relationship between the protected amine and the free hydroxyl that governs its regiochemical behaviour in coupling and cyclisation reactions .

Why (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic Acid Cannot Be Swapped for Generic Analogs


Despite sharing the same molecular formula (C₁₁H₂₃NO₃) and Boc protection motif, (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid cannot be interchanged with common in-class alternatives such as Boc-leucinol (CAS 82010-31-9) or N-Boc-D-leucinol (CAS 106930-51-2) owing to two irreducible structural differences . First, the hydroxyl group is positioned on the ethyl side chain rather than on the methylene adjacent to the chiral centre; this regiochemical distinction alters nucleophilicity, hydrogen-bonding geometry, and the steric environment during coupling or oxidation steps . Second, the amine is located at the C-3 (β) position rather than at the C-2 (α) position typical of leucinol-derived scaffolds, yielding a β-amino alcohol architecture that imposes different conformational constraints in peptide backbones or macrocycle formation . Substituting the racemic (DL) form or a regioisomeric analog therefore introduces either stereochemical ambiguity or divergent reactivity that cannot be corrected through stoichiometric adjustment alone.

Quantitative Differentiation Evidence for (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic Acid Procurement


Absolute (R)-Configuration at the C-3 Stereocentre vs Racemic DL Mixture

The target compound is supplied as the single (R)-enantiomer, derived from L-leucine via a stereoretentive synthetic route, ensuring a defined absolute configuration at the C-3 position . In contrast, the racemic tert-butyl (1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 862466-14-6) is offered without stereochemical specification, typically at a purity of 98% by HPLC but with zero enantiomeric excess . For stereochemically sensitive applications such as diastereoselective peptide coupling or chiral ligand synthesis, use of the racemate would generate an equimolar mixture of diastereomeric products, halving the effective yield of the desired stereoisomer and demanding additional chiral resolution steps .

Chiral purity Enantiomeric excess Peptide coupling

Regiochemical Identity: β-Amino Alcohol vs α-Amino Alcohol Scaffold in Boc-Leucinol Analogs

The amine in (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid is attached at the C-3 carbon, defining it as a β-amino alcohol (N-Boc-β-homovalinol), whereas Boc-leucinol (CAS 82010-31-9) and its D-enantiomer (CAS 106930-51-2) bear the amine at C-2, classifying them as α-amino alcohols . This positional difference alters the distance between the protected amine and the hydroxyl group from a two-carbon bridge (α-series) to a three-carbon bridge (β-series), directly affecting the ring size of cyclisation products (e.g., oxazolidinones vs. six-membered heterocycles) and the conformational flexibility of the resulting peptide backbone when incorporated into peptide chains . The distinct spatial separation also modulates the pKₐ of the free hydroxyl and the steric accessibility of the Boc-protected amine for deprotection or coupling reactions .

Regiochemistry β-amino alcohol Conformational constraint

Boc vs Fmoc Protecting-Group Orthogonality for Solid-Phase Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group on the target compound is orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group utilised in the directly analogous (9H-fluoren-9-yl)methyl (R)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 1353293-66-9) . Boc removal requires acidic conditions (e.g., TFA), whereas Fmoc is cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies in multi-step peptide syntheses where selective deprotection of one amine in the presence of another is required [1]. The Boc-protected variant is stable under the basic conditions of Fmoc-SPPS, allowing its incorporation as a side-chain or C-terminal modification without premature deprotection, a feature not shared by its Fmoc counterpart under identical reaction conditions .

Protecting group orthogonality Boc-Fmoc strategy SPPS compatibility

Purity and Analytical Certification Thresholds for Research-Grade Procurement

Commercial suppliers of the target compound (CAS 285124-33-6) list purity specifications of ≥95% to ≥98% as determined by HPLC, with some vendors supplying accompanying NMR and LC-MS data for lot-specific batch release . The racemic counterpart (CAS 862466-14-6) is also offered at 98% purity by HPLC but without enantiomeric purity certification . For the (S)-enantiomer (CAS 179412-80-7), purity information is limited and product availability is more restricted across major catalogues . The availability of certified analytical data (NMR, HPLC, LC-MS) from multiple independent suppliers for the (R)-enantiomer reduces the procurement risk associated with lot-to-lot variability and enables direct traceability for GLP-compliant research workflows.

Purity certification HPLC Quality assurance

Derivatisation Versatility: Hydroxyl Group as a Synthetic Handle for Further Functionalisation

The free primary hydroxyl group in (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid can be selectively activated (e.g., as the mesylate or tosylate) without affecting the Boc-protected amine, enabling nucleophilic displacement, oxidation to the aldehyde, or Mitsunobu inversion . In contrast, Boc-leucinol (CAS 82010-31-9), which carries the hydroxyl directly on the methylene adjacent to the chiral centre, exhibits different steric and electronic properties during activation; the α-hydroxy group is in closer proximity to the carbamate nitrogen, which can promote competing intramolecular cyclisation to oxazolidinones under certain activation conditions . For the Boc-β-homovalinol scaffold of the target compound, the greater separation between the hydroxyl and the carbamate nitrogen (three-bond vs. two-bond spacing) reduces the propensity for premature oxazolidinone formation during activation, thereby preserving the hydroxyl as a discrete synthetic handle for orthogonal diversification [1].

Hydroxyl activation Mesylation Building block diversification

Supplier Diversity and Multi-Vendor Sourcing for the (R)-Enantiomer vs (S)-Enantiomer or Racemate

A survey of commercial chemical catalogues reveals that the (R)-enantiomer (CAS 285124-33-6) is listed by at least six independent suppliers (including LeYan, Chemenu, BOC Sciences, ChemBlink, EvitaChem, and iChemistry), with purity options ranging from 95% to 98% and prices scaling with quantity . By comparison, the (S)-enantiomer (CAS 179412-80-7) appears in fewer catalogues and the racemate (CAS 862466-14-6) is available but without specified enantiomeric composition . The N-methylated derivative tert-butyl (R)-(1-hydroxy-4-methylpentan-3-yl)(methyl)carbamate (CAS 936691-29-1) represents a distinct SKU with altered steric and electronic properties, and its availability is limited to specialised suppliers such as LookChem . The broader supplier base for the (R)-enantiomer translates to competitive pricing, shorter lead times, and lower risk of single-source supply disruption, factors that are directly relevant to procurement decisions in both academic and industrial settings.

Supply chain resilience Commercial availability Procurement risk

High-Value Application Scenarios for (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic Acid


Stereodefined β-Peptide and Foldamer Backbone Synthesis

The β-amino alcohol architecture of (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid introduces a methylene spacer between the peptide backbone amide and the side-chain chiral centre, which is not achievable with conventional α-amino alcohol building blocks such as Boc-leucinol . Researchers constructing β-peptides or β-foldamers can exploit this scaffold to modulate secondary structure propensity (e.g., 12-helix vs. 14-helix formation) while retaining the acid-labile Boc protection for downstream deprotection under standard TFA conditions. The single (R)-enantiomer ensures diastereomeric homogeneity in the final peptide product.

Orthogonal Protection Strategy in Fmoc-SPPS for C-Terminal Modification

Because the Boc group on the target compound is stable under the basic conditions of Fmoc solid-phase peptide synthesis (20% piperidine in DMF), it can be coupled as a C-terminal capping unit or side-chain modifier without premature deprotection [1]. This orthogonality to Fmoc chemistry is not shared by the corresponding Fmoc-protected analog (CAS 1353293-66-9), which would undergo cleavage under the same basic conditions. The approach enables convergent synthetic strategies where the β-amino alcohol moiety is introduced at a late stage.

Chiral Ligand and Organocatalyst Precursor Preparation

The free hydroxyl group in the target compound can be selectively activated (mesylation, tosylation) or oxidised to the aldehyde without competing oxazolidinone cyclisation, owing to the three-bond separation between the hydroxyl and the Boc-carbamate nitrogen . This contrasts with α-amino alcohol analogs where activation conditions frequently trigger intramolecular cyclisation, reducing the effective yield of the desired intermediate. The resulting activated intermediates serve as electrophilic handles for the synthesis of chiral β-amino alcohol-derived ligands for asymmetric catalysis.

Medicinal Chemistry: Conformationally Constrained Peptidomimetic Building Blocks

The β-homovalinol scaffold present in (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid introduces conformational constraints that can modulate the biological activity of peptide-based drug candidates . When incorporated into peptide chains, the additional methylene unit alters backbone flexibility and hydrogen-bonding patterns relative to α-amino acid-derived building blocks, providing medicinal chemists with an additional degree of freedom for SAR exploration. The availability of the compound from multiple qualified suppliers with documented analytical certification (NMR, HPLC, LC-MS) facilitates its adoption in lead optimisation programmes.

Quote Request

Request a Quote for (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.